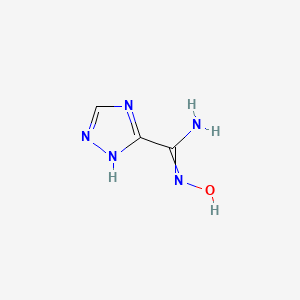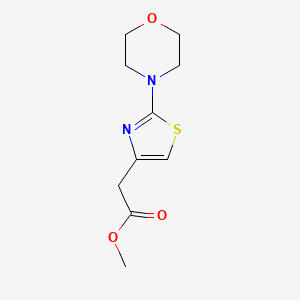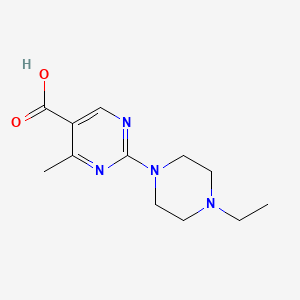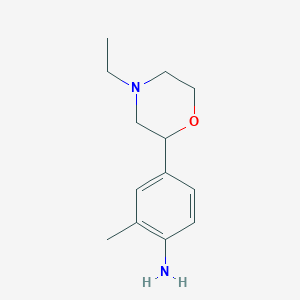
4-(4-Ethylmorpholin-2-yl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylmorpholin-2-yl)-2-methylaniline is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline typically involves the reaction of 4-ethylmorpholine with 2-methylaniline under specific conditions. One common method involves the use of a coupling reaction, where the two reactants are combined in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of high-purity reactants, controlled temperature and pressure, and efficient separation and purification techniques to obtain the final product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The choice of reagent and reaction conditions depends on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
4-(4-Ethylmorpholin-2-yl)-2-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
4-(4-Ethylmorpholin-2-yl)-2-methylaniline can be compared with other morpholine derivatives, such as:
- 4-(4-Methylmorpholin-2-yl)-2-methylaniline
- 4-(4-Propylmorpholin-2-yl)-2-methylaniline
- 4-(4-Butylmorpholin-2-yl)-2-methylaniline
These compounds share similar structural features but differ in the nature of the substituents on the morpholine ring. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-(4-ethylmorpholin-2-yl)-2-methylaniline |
InChI |
InChI=1S/C13H20N2O/c1-3-15-6-7-16-13(9-15)11-4-5-12(14)10(2)8-11/h4-5,8,13H,3,6-7,9,14H2,1-2H3 |
Clave InChI |
TYRPMHSZEWFSGY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC(C1)C2=CC(=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)
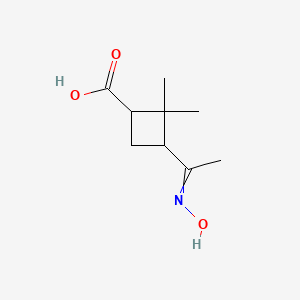


![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
